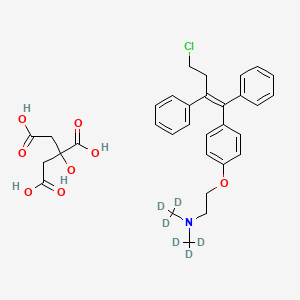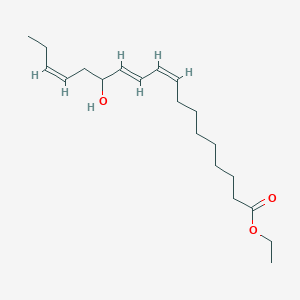
ethyl (9Z,11E,15Z)-13-hydroxyoctadeca-9,11,15-trienoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl (9Z,11E,15Z)-13-hydroxyoctadeca-9,11,15-trienoate is a complex organic compound characterized by its unique structure, which includes multiple double bonds and a hydroxyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ethyl (9Z,11E,15Z)-13-hydroxyoctadeca-9,11,15-trienoate typically involves the esterification of the corresponding hydroxy fatty acid. One common method involves the use of ethyl alcohol in the presence of an acid catalyst to esterify 13-hydroxy-9,11,15-octadecatrienoic acid . The reaction is carried out under controlled conditions, often involving refluxing the mixture to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound can be achieved through biotechnological processes. For instance, recombinant Escherichia coli cells expressing specific enzymes can be used to produce the hydroxy fatty acid precursor, which is then esterified to form the desired compound . This method allows for large-scale production with high yield and purity.
化学反応の分析
Types of Reactions
Ethyl (9Z,11E,15Z)-13-hydroxyoctadeca-9,11,15-trienoate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The double bonds can be reduced to single bonds using hydrogenation reactions.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Hydrogen gas (H₂) in the presence of a palladium or platinum catalyst is typically used for hydrogenation.
Substitution: Reagents such as thionyl chloride (SOCl₂) can be used to convert the hydroxyl group to a chloride, which can then undergo further substitution reactions.
Major Products
Oxidation: Formation of 13-oxo-octadeca-9,11,15-trienoate.
Reduction: Formation of ethyl octadecanoate.
Substitution: Formation of ethyl (9Z,11E,15Z)-13-chlorooctadeca-9,11,15-trienoate.
科学的研究の応用
Ethyl (9Z,11E,15Z)-13-hydroxyoctadeca-9,11,15-trienoate has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Studied for its role in cellular signaling pathways and its potential as a bioactive lipid.
Medicine: Investigated for its anti-inflammatory and anticancer properties.
Industry: Utilized in the production of biodegradable polymers and as an additive in lubricants and coatings.
作用機序
The mechanism by which ethyl (9Z,11E,15Z)-13-hydroxyoctadeca-9,11,15-trienoate exerts its effects involves its interaction with cellular membranes and signaling pathways. The hydroxyl group and double bonds allow it to integrate into lipid bilayers, affecting membrane fluidity and function. It can also modulate the activity of enzymes involved in lipid metabolism and signaling, such as cyclooxygenases and lipoxygenases .
類似化合物との比較
Similar Compounds
(9Z,11E,13Z)-octadecatrienoic acid: A conjugated linolenic acid with similar double bond configurations.
(9Z,11E,13E)-octadeca-9,11,13-trienoic acid: Another conjugated linolenic acid with fully conjugated double bonds.
(9Z,11E)-linoleic acid: A related fatty acid with two conjugated double bonds.
Uniqueness
Ethyl (9Z,11E,15Z)-13-hydroxyoctadeca-9,11,15-trienoate is unique due to its specific hydroxylation and esterification, which confer distinct chemical and biological properties. Its ability to participate in diverse chemical reactions and its potential therapeutic applications make it a compound of significant interest in various fields of research.
特性
分子式 |
C20H34O3 |
|---|---|
分子量 |
322.5 g/mol |
IUPAC名 |
ethyl (9Z,11E,15Z)-13-hydroxyoctadeca-9,11,15-trienoate |
InChI |
InChI=1S/C20H34O3/c1-3-5-13-16-19(21)17-14-11-9-7-6-8-10-12-15-18-20(22)23-4-2/h5,9,11,13-14,17,19,21H,3-4,6-8,10,12,15-16,18H2,1-2H3/b11-9-,13-5-,17-14+ |
InChIキー |
KTCYKTYHVKFBJI-ZDKYARGRSA-N |
異性体SMILES |
CC/C=C\CC(/C=C/C=C\CCCCCCCC(=O)OCC)O |
正規SMILES |
CCC=CCC(C=CC=CCCCCCCCC(=O)OCC)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![potassium;[(Z)-[3-phenyl-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]sulfanylpropylidene]amino] sulfate](/img/structure/B15294941.png)

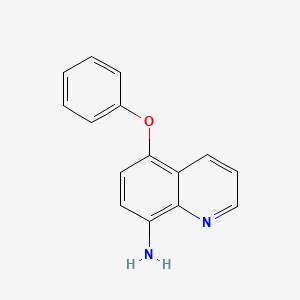

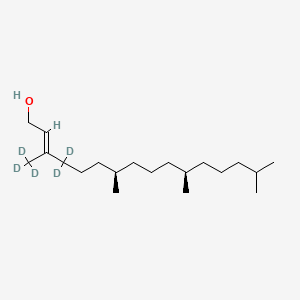
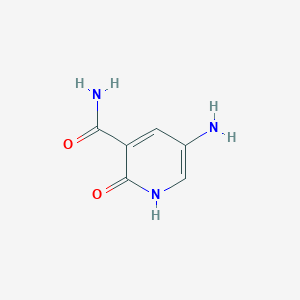
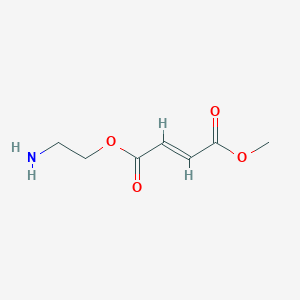

![(3S,3aS,6E,10Z,11aS)-3,10-dimethyl-2-oxo-3a,4,5,8,9,11a-hexahydro-3H-cyclodeca[b]furan-6-carboxylic acid](/img/structure/B15294999.png)
